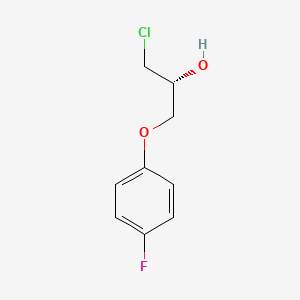

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Description

BenchChem offers high-quality (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584212 | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307532-04-3 | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Introduction: The Critical Role of a Chiral Intermediate

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemical configuration is not a trivial detail; the "(R)" enantiomer is often the specific precursor required for the desired biological activity of the final drug molecule. In drug development, the journey from a starting material to a final API is predicated on a deep understanding of the intermediates involved. The physicochemical properties of this compound—its identity, purity, solubility, and stability—are not merely data points but critical quality attributes (CQAs) that directly influence reaction kinetics, purification efficiency, yield, and the impurity profile of the final product.

This guide provides a comprehensive examination of the core physicochemical properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. It is designed for researchers, process chemists, and quality control analysts, offering not just data, but the scientific rationale behind its importance and the validated methodologies for its assessment.

Chemical Identity and Molecular Structure

The precise identification of a pharmaceutical intermediate is the foundation of quality control. The structural features, particularly the chiral center at the C2 position, the chlorine atom, and the fluorophenoxy group, dictate its reactivity and physical behavior.

-

IUPAC Name: (R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

-

Synonyms: (R)-(+)-3-(4-Fluorophenoxy)-1-chloro-2-propanol

-

Molecular Formula: C₉H₁₀ClFO₂[1]

-

CAS Number: 122431-93-0

-

Molecular Weight: 204.63 g/mol [1]

Figure 1: Molecular Structure

Caption: Structure of (R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with chiral center (C*).

Core Physicochemical Properties

The physical properties of the compound are summarized below. These values are benchmark indicators of identity and purity.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white crystalline solid | A primary visual check for contamination or degradation. |

| Melting Point | 75-79 °C | A narrow melting range is a strong indicator of high purity. |

| Specific Rotation ([α]D) | +18 to +22° (c=1 in methanol) | Confirms the correct enantiomer and measures its optical purity. |

| Molecular Weight | 204.63 g/mol [1] | Essential for stoichiometric calculations in synthesis. |

Solubility Profile: The Key to Process Design

Solubility dictates the choice of solvents for synthesis, extraction, and critically, for crystallization—the primary method of purification for solid intermediates. An understanding of this profile is essential for developing a robust and scalable purification process.

| Solvent | Solubility | Rationale and Application Insight |

| Methanol, Ethanol | Soluble | Used as solvents for reactions and for measuring specific rotation. |

| Dichloromethane | Soluble | Common solvent for reactions and extractions. |

| Toluene | Sparingly Soluble (Hot) | Often used in crystallization; good solubility at high temperatures and poor solubility at low temperatures allows for high recovery. |

| Hexanes, Heptane | Insoluble | Used as anti-solvents in crystallization to induce precipitation and wash final product to remove non-polar impurities. |

| Water | Very Sparingly Soluble | Favorable for aqueous workups to remove water-soluble impurities. |

Spectroscopic Fingerprint: Verifying the Molecular Identity

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a comprehensive identity profile.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this molecule, the spectrum is characterized by a broad absorption band around 3200-3400 cm⁻¹, indicative of the O-H stretching of the alcohol group[2]. Other key peaks include C-O stretching, aromatic C=C absorptions, and the C-Cl stretch. This technique serves as a rapid and reliable identity check.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methine proton of the CH-OH group, and the diastereotopic protons of the CH₂Cl and CH₂O groups, confirming the connectivity of the molecule.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms, confirming the overall carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electron ionization (EI) would likely show the molecular ion peak (M+) at m/z 204/206 (due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragments corresponding to the loss of CH₂Cl or the fluorophenoxy moiety. This confirms the molecular weight and provides corroborating structural evidence.

Purity and Stability: Ensuring Quality and Shelf-Life

For any pharmaceutical intermediate, purity is paramount. The presence of impurities, particularly regioisomers or the incorrect enantiomer, can lead to unwanted side products and potential safety concerns in the final API.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. A well-developed reversed-phase HPLC method can effectively separate the main compound from any process-related impurities or degradation products. Gas Chromatography (GC) can also be employed, particularly for assessing residual solvents or volatile impurities.

-

Enantiomeric Purity: The control of stereochemistry is critical. Enantiomeric purity is determined using a specialized Chiral HPLC method, which can separate the (R) and (S) enantiomers. A typical specification is >99.5% enantiomeric excess (e.e.).

-

Stability and Storage: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a stable solid under standard conditions. However, like most alcohols, it should be protected from strong oxidizing agents. For long-term storage, it is recommended to keep the material in a well-sealed container at controlled room temperature or refrigerated (2-8°C), protected from light and moisture, to prevent potential degradation.[1] Formal stability studies following ICH guidelines are necessary to establish a re-test date for GMP-grade material.[3]

Validated Experimental Protocols

The following protocols are examples of self-validating systems designed to ensure the quality of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method provides a robust system for quantifying the purity of the compound and detecting any non-chiral impurities.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 50 mL of Acetonitrile to a final concentration of ~0.4 mg/mL.

-

Analysis: Inject 10 µL and record the chromatogram. Calculate the area percent of the main peak relative to all other peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is essential for confirming that the material is the correct enantiomer and meets the required optical purity specifications.

-

Instrumentation: HPLC system with UV detector.

-

Column: Chiral stationary phase (e.g., cellulose or amylose-based).

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 225 nm.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

-

Analysis: Inject a standard of the (S)-enantiomer (if available) to confirm peak identity. Inject the sample and calculate the area percent of the (R)- and (S)-enantiomer peaks to determine enantiomeric excess.

Caption: A typical quality control workflow for a batch of the chiral intermediate.

Conclusion

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is more than a simple chemical; it is a precisely engineered molecule where every physical and chemical property is a critical parameter. A thorough understanding and rigorous control of its physicochemical properties, from melting point and solubility to its spectroscopic fingerprint and enantiomeric purity, are fundamental to ensuring the successful, reproducible, and safe synthesis of life-saving medicines. The methodologies and insights provided in this guide serve as a foundation for robust quality control and process development in the pharmaceutical industry.

References

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

- PubChem. (n.d.). 1-Chloro-3-(4-fluorophenoxy)propan-2-ol. National Center for Biotechnology Information.

-

Denton, J. R., Chen, Y., & Loughlin, T. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable in the synthesis of several β-adrenergic blocking agents and other pharmaceutically active compounds. Its stereochemical purity is paramount, as the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. This guide provides a comprehensive overview of the prevalent and efficient synthetic pathways to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore two primary strategies: the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin and the asymmetric ring-opening of a prochiral epoxide, offering insights into the practical application and comparative merits of each approach.

Introduction: The Significance of Chiral Purity

In modern drug development, the focus on single-enantiomer drugs has intensified. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets like enzymes and receptors. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol serves as a critical precursor whose chirality is transferred through subsequent synthetic steps to the final active pharmaceutical ingredient (API). Therefore, securing this intermediate with high enantiomeric excess (ee) is a foundational step in ensuring the safety and efficacy of the final drug product. The synthetic challenge lies not in forming the molecular backbone, but in precisely controlling its stereochemistry.

Strategic Approaches to Asymmetric Synthesis

The synthesis of this chiral chlorohydrin can be broadly categorized into two effective strategies:

-

Resolution of a Racemate: This classic approach involves synthesizing the racemic compound and then separating the enantiomers. Kinetic resolution, where one enantiomer reacts faster than the other, is a particularly powerful tool.

-

Asymmetric Synthesis: This more elegant approach utilizes a chiral catalyst or auxiliary to directly generate the desired enantiomer from a prochiral starting material.

This guide will detail a leading example of each strategy.

Pathway I: Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin

This pathway is a robust and widely adopted industrial method that relies on the Jacobsen-Katsuki epoxidation catalyst, specifically the chiral (R,R)-salen-Co(III) complex. The strategy involves the kinetic resolution of racemic epichlorohydrin. The catalyst selectively hydrolyzes the (S)-enantiomer to the corresponding diol at a much faster rate, leaving the desired (R)-epichlorohydrin unreacted and therefore enriched. The enriched (R)-epichlorohydrin is then reacted with 4-fluorophenol to yield the final product.

Mechanistic Rationale

The success of the Jacobsen Hydrolytic Kinetic Resolution (HKR) hinges on the chiral cobalt-salen catalyst. This catalyst coordinates with an epoxide enantiomer, activating it for nucleophilic attack by water. Due to the specific geometry of the chiral salen ligand, the transition state for the hydrolysis of the (S)-epoxide is significantly lower in energy than that for the (R)-epoxide. This rate difference allows for the effective separation of the enantiomers, with the (S)-epoxide being consumed to form 1-chloro-2,3-propanediol, while the desired (R)-epichlorohydrin remains. A subsequent nucleophilic ring-opening with 4-fluorophenol, typically under basic conditions, proceeds with high regioselectivity at the less substituted carbon (C3), yielding the target molecule.

Experimental Workflow & Protocol

The overall workflow for this pathway is illustrated below.

Caption: Workflow for HKR of epichlorohydrin followed by ring-opening.

Detailed Protocol: Synthesis via HKR

Step 1: Hydrolytic Kinetic Resolution of (±)-Epichlorohydrin

-

To a temperature-controlled reactor, add racemic epichlorohydrin (1.0 eq).

-

Add the chiral catalyst, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (typically 0.005-0.01 eq), followed by acetic acid to generate the active Co(III) species in situ.

-

Cool the mixture to 0-5 °C.

-

Slowly add water (0.55 eq) over 2-3 hours, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Allow the reaction to stir at room temperature for 18-24 hours, monitoring the conversion of the (S)-epoxide by chiral GC or HPLC.

-

Once the reaction reaches >50% conversion (indicating complete consumption of the (S)-enantiomer), the unreacted (R)-epichlorohydrin is isolated, typically by vacuum distillation.

Step 2: Ring-Opening with 4-Fluorophenol

-

In a separate reactor, dissolve 4-fluorophenol (1.0 eq) and a base such as sodium hydroxide (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Heat the mixture to 60-70 °C.

-

Add the enantiomerically pure (R)-epichlorohydrin (>99% ee) from the previous step to the phenoxide solution dropwise.

-

Maintain the reaction at 70 °C for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, neutralize with acid (e.g., HCl), and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.

Data & Performance Metrics

| Parameter | Typical Value | Rationale / Notes |

| Catalyst Loading (HKR) | 0.5 - 1.0 mol% | Balances reaction rate with cost. Higher loading increases speed but also expense. |

| HKR Yield | ~45% (Theoretical Max: 50%) | The yield is inherently limited to 50% as one enantiomer is sacrificed. |

| Enantiomeric Excess (ee) | > 99% | The high selectivity of the Jacobsen catalyst consistently delivers high-purity material. |

| Ring-Opening Yield | 85 - 95% | This is a high-yielding SN2 reaction with minimal side products. |

| Overall Yield | 38 - 43% | A respectable yield for a multi-step synthesis involving a resolution step. |

Pathway II: Asymmetric Synthesis via Glycidyl Precursors

An alternative to resolution is the direct asymmetric synthesis of a chiral C3 synthon, such as (R)-glycidyl tosylate or (R)-glycidyl nosylate, followed by ring-opening. This approach avoids "wasting" half of the starting material. A common method to generate the chiral glycidol is the Sharpless Asymmetric Epoxidation of allyl alcohol.

Mechanistic Rationale

The Sharpless Asymmetric Epoxidation uses a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester (e.g., diethyl tartrate, DET) and an oxidant (e.g., tert-butyl hydroperoxide, TBHP). The chiral tartrate ligand creates a chiral environment around the titanium center, which directs the delivery of the oxygen atom to one face of the allyl alcohol's double bond. Using (+)-DET (D-diethyl tartrate) directs the epoxidation to the si-face, yielding (R)-glycidol. This chiral epoxide is then converted to a better leaving group (e.g., tosylate) and subsequently opened by the 4-fluorophenoxide nucleophile.

Experimental Workflow & Protocol

Caption: Workflow for Sharpless epoxidation and subsequent conversion.

Detailed Protocol: Synthesis via Sharpless Epoxidation

Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol

-

Add dichloromethane (CH₂Cl₂) to a flame-dried, inert atmosphere reactor and cool to -20 °C.

-

Add titanium(IV) isopropoxide (1.0 eq) followed by (+)-diethyl tartrate ((+)-DET) (1.2 eq).

-

Stir for 30 minutes, then add allyl alcohol (1.5 eq).

-

Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane) (2.0 eq) dropwise, maintaining the temperature at -20 °C.

-

Stir the reaction for 4-6 hours at this temperature.

-

Quench the reaction by adding a saturated aqueous solution of ferrous sulfate.

-

After workup and extraction, (R)-glycidol is isolated, often by distillation.

Step 2: Tosylation and Ring-Opening

-

The crude (R)-glycidol is dissolved in pyridine or CH₂Cl₂ with a base like triethylamine.

-

The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise.

-

After the reaction is complete, the resulting (R)-glycidyl tosylate is isolated.

-

In a separate flask, 4-fluorophenol is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

-

The (R)-glycidyl tosylate is added, and the reaction is heated to form (R)-4-fluorophenyl glycidyl ether.

-

This intermediate epoxide is then opened with a source of HCl (e.g., concentrated HCl in an ether solution) to regioselectively yield the final product, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.

Comparative Analysis

| Feature | Pathway I: Jacobsen HKR | Pathway II: Sharpless Epoxidation |

| Atom Economy | Lower (max 50% yield from racemate) | Higher (theoretically 100% conversion) |

| Reagents | Cobalt-salen catalyst, water | Titanium/tartrate catalyst, TBHP |

| Scalability | Excellent; widely used in industry. | Good, but handling TBHP requires care. |

| Operational Simplicity | Relatively straightforward two-step process. | Multi-step involving sensitive reagents. |

| Stereocontrol | Excellent (>99% ee is common). | Excellent (typically 90-98% ee). |

| Cost-Effectiveness | Can be very cost-effective at scale despite the loss of 50% of the starting material. | Catalyst is relatively inexpensive, but overall process can be more complex. |

Conclusion

Both the hydrolytic kinetic resolution and the asymmetric epoxidation pathways offer reliable and effective methods for producing high-purity (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. The choice between them often depends on factors such as the scale of the synthesis, available equipment, cost considerations, and the desired final purity. The Jacobsen HKR method is often favored for its operational simplicity and proven scalability in industrial settings, despite its inherent 50% theoretical yield limit. The Sharpless approach, while more atom-economical, involves more steps and potentially more sensitive reagents but stands as a powerful testament to the elegance of asymmetric catalysis. For any drug development professional, a thorough understanding of both strategies is key to making informed decisions in process chemistry and manufacturing.

References

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

-

Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric Catalysis by Chiral (salen)Metal Complexes. Angewandte Chemie International Edition, 40(8), 1458-1475. [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol CAS number and molecular structure

An In-depth Technical Guide to (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: Synthesis, Analysis, and Pharmaceutical Applications

Introduction

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block pivotal in the landscape of modern pharmaceutical synthesis. Its structural architecture, featuring a defined stereocenter, a reactive chloromethyl group, a secondary alcohol, and a fluorinated aromatic moiety, makes it an indispensable intermediate for constructing complex, optically pure Active Pharmaceutical Ingredients (APIs). The presence and specific orientation of these functional groups are critical for achieving the desired pharmacological activity and minimizing off-target effects in the final drug product. This guide provides a comprehensive technical overview of its synthesis, methods for chiral resolution, analytical characterization, and its strategic application in drug development.

| Property | Value | Source |

| CAS Number | 307532-04-3 | |

| Molecular Formula | C₉H₁₀ClFO₂ | [1] |

| Molecular Weight | 204.63 g/mol | [1] |

| Linear Formula | FC₆H₄OCH₂CH(OH)CH₂Cl |

The molecule's core consists of a propan-2-ol backbone. The stereogenic center at the C2 position, bearing the hydroxyl group, is in the (R)-configuration. This specific chirality is often crucial for the biological efficacy of the target API. The terminal C1 is substituted with a chlorine atom, providing a reactive site for nucleophilic substitution, while the C3 is linked via an ether bond to a 4-fluorophenyl group. The fluorine atom on the aromatic ring can enhance metabolic stability and binding affinity of the final drug molecule through favorable electronic interactions.[2]

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a multi-step process that begins with a racemic synthesis followed by a highly efficient chiral resolution.

Part 1: Racemic Synthesis from Core Starting Materials

The foundational synthesis involves the reaction of 4-fluorophenol with epichlorohydrin. This reaction proceeds via a nucleophilic ring-opening of the epoxide.

Causality of Experimental Choices:

-

Base Catalyst: A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the weakly acidic 4-fluorophenol, generating the more nucleophilic 4-fluorophenoxide anion. This anion is the active species that attacks the epoxide.

-

Epichlorohydrin as Bifunctional Reagent: Epichlorohydrin serves as a bifunctional electrophile. The initial attack occurs at the less sterically hindered carbon of the epoxide ring, which is a standard and regioselective outcome for epoxide ring-opening under basic or neutral conditions.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is often chosen to dissolve the reactants and facilitate the SN2-type reaction pathway without interfering with the nucleophile.

Sources

1H NMR and 13C NMR spectral data for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Introduction

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its precise three-dimensional structure, defined by the stereocenter at the second carbon (C2), is critical to its function and reactivity in synthesizing more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such chiral compounds.

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. We will delve into one-dimensional and two-dimensional NMR data, explaining the rationale behind spectral assignments and the causality of experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this molecule and others with similar structural motifs.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, a standardized atom numbering system is employed for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This convention will be used for all spectral assignments.

Caption: Molecular structure and atom numbering scheme for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.

Experimental Protocols: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

-

Analyte: Weigh approximately 15-20 mg of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is often the solvent of choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Internal Standard: Use tetramethylsilane (TMS) at 0.03% v/v as the internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Alternative Solvent: For studies focusing on the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. It is a hydrogen bond acceptor, which slows down the chemical exchange of the -OH proton, often allowing its coupling to adjacent protons to be resolved.[1]

-

Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

2. NMR Data Acquisition:

-

Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[2][3] Higher fields provide better signal dispersion and resolution, which is crucial for analyzing the complex spin systems in this molecule.

-

Standard Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.[4]

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting different fragments of the molecule.

-

Caption: Recommended experimental workflow for the complete NMR characterization of the title compound.

¹H NMR Spectral Analysis: Decoding the Propanol Backbone and Aromatic System

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns. The presence of a chiral center at C2 renders the adjacent methylene protons (at C1 and C3) diastereotopic, a key feature of the spectrum.[5][6][7][8] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than would be seen in an achiral analogue.[8]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-5, H-9 | ~6.90 | ddd (or app. t) | J_HH ≈ 9.0, J_HF ≈ 9.0, J_HH ≈ 2.5 | 2H |

| H-6, H-8 | ~7.00 | ddd (or m) | J_HH ≈ 9.0, J_HF ≈ 4.5, J_HH ≈ 2.5 | 2H |

| H-2 | ~4.18 | p (quintet) or m | J ≈ 5.5 | 1H |

| H-3a, H-3b | 4.05 - 4.15 | m (2 x dd) | J_gem ≈ 10.0, J_vic ≈ 5.5 | 2H |

| H-1a, H-1b | 3.70 - 3.80 | m (2 x dd) | J_gem ≈ 11.5, J_vic ≈ 5.5 | 2H |

| OH | 2.5 - 3.5 | d (or br s) | J_H,H2 ≈ 5.0 | 1H |

Detailed Interpretation:

-

Aromatic Region (δ 6.8-7.1 ppm): The 4-fluorophenoxy group presents a complex second-order (AA'BB') spin system due to the magnetic inequivalence of the protons. The signals are further complicated by coupling to the fluorine atom. Protons H-6 and H-8 (ortho to the oxygen) will appear around 7.00 ppm, while protons H-5 and H-9 (meta to the oxygen) will be slightly upfield around 6.90 ppm.

-

Methine Proton (H-2, δ ~4.18 ppm): This proton is on the chiral carbon bearing the hydroxyl group. It is coupled to the four neighboring diastereotopic methylene protons (two at C1 and two at C3). This results in a complex multiplet, often appearing as a pentet-like signal.

-

Diastereotopic Methylene Protons (H-3a/b, δ ~4.05-4.15 ppm): These two protons are adjacent to the chiral center and are chemically inequivalent. Each will appear as a distinct signal, likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to H-2. Their downfield shift is caused by the adjacent ether oxygen.

-

Diastereotopic Methylene Protons (H-1a/b, δ ~3.70-3.80 ppm): Similar to the H-3 protons, the C1 protons are also diastereotopic. They will appear as two distinct doublets of doublets. The electronegative chlorine atom shifts these signals significantly downfield.

-

Hydroxyl Proton (OH, δ ~2.5-3.5 ppm): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[9] In CDCl₃, it may appear as a broad singlet due to rapid exchange. However, if the exchange is slow, it will appear as a doublet due to coupling with H-2.

¹³C NMR Spectral Analysis: A Carbon-by-Carbon Blueprint

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the local electronic environment.[4][10] A key feature will be the splitting of aromatic carbon signals due to C-F coupling.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling |

| C-7 | ~157.5 | ¹J_CF ≈ 245 Hz |

| C-4 | ~154.8 | ⁴J_CF ≈ 2.5 Hz |

| C-6, C-8 | ~116.5 | ²J_CF ≈ 23 Hz |

| C-5, C-9 | ~115.8 | ³J_CF ≈ 8 Hz |

| C-3 | ~70.5 | - |

| C-2 | ~69.2 | - |

| C-1 | ~46.0 | - |

Detailed Interpretation:

-

Aromatic Carbons (δ 115-158 ppm):

-

C7 (δ ~157.5 ppm): The carbon directly bonded to fluorine shows a characteristically large one-bond coupling constant (¹J_CF).

-

C4 (δ ~154.8 ppm): The carbon attached to the ether oxygen is also significantly deshielded.

-

C6/C8 and C5/C9: These pairs of carbons show distinct signals split by two-bond and three-bond couplings to fluorine, respectively, confirming their positions relative to the fluorine atom.

-

-

Aliphatic Carbons (δ 45-71 ppm):

-

C3 (δ ~70.5 ppm): The carbon atom bonded to the phenoxy group is found in the typical range for an ether-linked carbon.[11]

-

C2 (δ ~69.2 ppm): The chiral carbon bearing the hydroxyl group appears in the expected region for a secondary alcohol.[12]

-

C1 (δ ~46.0 ppm): The carbon bonded to the chlorine atom is shifted downfield relative to a standard alkane carbon due to the inductive effect of the halogen.[13]

-

2D NMR Correlation Analysis: Unambiguous Structural Confirmation

While 1D NMR provides the foundational data, 2D NMR experiments are essential for assembling the molecular puzzle with complete confidence. They provide a visual map of how different atoms are connected.

-

COSY (¹H-¹H Correlation): This experiment validates the proton coupling network. Cross-peaks will definitively connect H-2 with the diastereotopic protons at H-1a/b and H-3a/b. It will also show the correlations within the aromatic spin system.

Caption: Key ¹H-¹H COSY correlations expected for the title compound.

-

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum is the most direct way to assign proton signals to their corresponding carbon atoms. Each cross-peak represents a direct C-H bond, for example, linking the signal at δ ~4.18 ppm in the ¹H spectrum to the signal at δ ~69.2 ppm in the ¹³C spectrum, confirming the assignment of H-2 and C-2.

-

HMBC (¹H-¹³C Long-Range Correlation): This experiment reveals connections across two or three bonds and is crucial for confirming the overall structure. Key correlations would include:

-

Correlations from the H-3 protons to the aromatic carbon C-4, unequivocally linking the propanol chain to the phenoxy group.

-

Correlations from both H-1 and H-3 protons to the central C-2 carbon, confirming the backbone connectivity.

-

Correlations from aromatic protons (H-5, H-9) to the ether-linked carbon (C-4).

-

Caption: Visualization of key 2- and 3-bond HMBC correlations for structural confirmation.

Conclusion

The comprehensive NMR analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, utilizing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, allows for its complete and unambiguous structural characterization. The key spectral features—namely the diastereotopicity of the methylene protons and the characteristic C-F coupling patterns in the aromatic ring—serve as definitive fingerprints for this molecule. This guide provides the necessary framework and detailed interpretation to empower researchers in confirming the identity, purity, and structure of this important chiral intermediate, ensuring the integrity of their scientific endeavors.

References

-

University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

ResearchGate. (2025). Real-time NMR analysis of polyhydroxyalkanoate synthase reaction. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]

-

Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

YouTube. (2018). Homotopic, Enantiotopic, Diastereotopic, and Heterotopic Protons. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-chloropropane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Direct Arylation. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. compoundchem.com [compoundchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemconnections.org [chemconnections.org]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Executive Summary

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block with significant applications in pharmaceutical synthesis. Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this molecule under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). By understanding its core fragmentation pathways, researchers can confidently identify the compound, characterize related impurities, and monitor its transformations in complex matrices. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's gas-phase ion chemistry.

Introduction to the Analyte

Chemical Structure and Properties

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a multi-functionalized organic molecule. Its structure incorporates several key features that directly influence its behavior in a mass spectrometer:

-

A Chiral Secondary Alcohol: The hydroxyl group on the second carbon (C2) is a primary site for ionization and a driver of characteristic fragmentations such as dehydration and α-cleavage.

-

An Aromatic Ether: The 4-fluorophenoxy group provides a stable, electron-rich moiety that can stabilize adjacent charges. The ether linkage is a potential cleavage site.

-

A Primary Alkyl Chloride: The chloromethyl group introduces a halogen atom, which has a distinct isotopic signature (³⁵Cl and ³⁷Cl), providing a powerful diagnostic tool for identifying chlorine-containing fragments.

Molecular Formula: C₉H₁₀ClFO₂ Molecular Weight: 204.63 g/mol

Rationale for Mass Spectrometric Analysis

Mass spectrometry is indispensable for the analysis of pharmaceutical intermediates like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol for several key reasons:

-

Structural Confirmation: Fragmentation patterns provide a unique fingerprint that confirms the molecule's identity and connectivity.

-

Impurity Profiling: The technique can detect and help identify process-related impurities or degradation products, even at trace levels.

-

Reaction Monitoring: In synthetic chemistry, it allows for the precise tracking of reactants, intermediates, and products.

-

Metabolite Identification: In drug development, understanding the fragmentation of a parent molecule is the first step toward identifying its metabolites.

Core Principles of Fragmentation for the Analyte

The fragmentation of an ionized molecule is not random; it is governed by the principles of chemical stability. The driving force is the formation of stable neutral molecules and charged fragments, such as resonance-stabilized cations or oxonium ions.[1]

Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique dictates the extent of fragmentation and the information obtained.

-

Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation.[2] While this provides rich structural detail, the molecular ion (the ionized parent molecule) may be weak or entirely absent for certain classes of compounds, particularly alcohols.[3]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an ion with minimal internal energy. It typically produces a protonated molecule, [M+H]⁺. Fragmentation does not occur spontaneously but is induced in a controlled manner using collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This approach is ideal for determining the molecular weight and obtaining targeted structural information.

Key Fragmentation Mechanisms

Several fundamental reaction types are anticipated for this molecule:

-

Alpha (α)-Cleavage: For alcohols, the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group is a dominant fragmentation pathway.[4][5] This is driven by the formation of a resonance-stabilized oxonium ion.

-

Dehydration: Alcohols readily eliminate a molecule of water (18 Da) from the molecular ion, especially in EI-MS.[5][6]

-

Isotopic Peaks: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic pattern for any chlorine-containing ion. A peak corresponding to the ion with ³⁵Cl will be accompanied by an "M+2" peak for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[7] This is an unambiguous indicator of the presence of a single chlorine atom.

Experimental Protocol for Mass Spectrometric Analysis

To ensure reproducible and reliable data, a well-defined experimental protocol is essential. The following are representative methodologies for analyzing (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

-

Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

-

Working Solution (LC-MS): Dilute the stock solution to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

GC-MS (EI Mode) Protocol

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 or equivalent | Provides separation of the analyte from solvent and impurities. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile compounds. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for GC-MS. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A general-purpose temperature program to ensure good peak shape and elution. |

| Mass Spectrometer | Agilent 5977 or equivalent | Standard quadrupole mass analyzer. |

| Ion Source | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and performance. |

| Quadrupole Temp. | 150 °C | Standard temperature to ensure mass accuracy. |

| Electron Energy | 70 eV | Industry standard for creating comparable library spectra. |

| Mass Range | m/z 40-450 | Covers the molecular weight of the analyte and its expected fragments. |

LC-MS/MS (ESI Mode) Protocol

| Parameter | Setting | Rationale |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation. |

| Column | C18, 2.1 x 50 mm, 1.7 µm | Reversed-phase column offering good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | High-sensitivity instrument for tandem MS. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating the analyte via the ether or alcohol oxygen. |

| IonSpray Voltage | +5500 V | Optimizes the electrospray process. |

| Source Temperature | 500 °C | Aids in desolvation of the analyte ions. |

| Collision Gas | Nitrogen | Standard gas for CID. |

| Precursor Ion | m/z 205.0 | The protonated molecule [M+H]⁺ (using ³⁵Cl). |

| Collision Energy | 10-30 eV (ramped) | Allows for the observation of multiple fragmentation pathways. |

Elucidation of the EI Fragmentation Pattern

Under high-energy Electron Ionization, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol undergoes predictable and informative fragmentation.

The Molecular Ion (M⁺•)

The molecular ion peak at m/z 204 (for ³⁵Cl) is expected to be of low intensity or absent, a common characteristic of aliphatic alcohols. A corresponding M+2 peak at m/z 206 (for ³⁷Cl) would be observed with an intensity of approximately one-third of the m/z 204 peak, confirming the presence of one chlorine atom.

Primary Fragmentation Pathways

The initial fragmentation events are dominated by cleavages adjacent to the alcohol functional group, which stabilize the resulting positive charge.

Caption: Predicted primary ESI-MS/MS fragmentation pathways.

-

Neutral Loss of Water: Similar to EI, the most facile loss from the protonated precursor is a molecule of water (18 Da), yielding a prominent product ion at m/z 187/189 . This is often the base peak in the product ion spectrum.

-

Neutral Loss of Hydrogen Chloride: The elimination of HCl (36 Da) is another common pathway for chlorinated compounds, resulting in a product ion at m/z 169 . This likely involves the formation of an epoxide intermediate.

-

Formation of Protonated 4-Fluorophenol: A highly significant fragmentation involves the cleavage of the ether bond, leading to the loss of the chloropropene oxide neutral and the formation of protonated 4-fluorophenol at m/z 113 . The observation of this ion is definitive proof of the 4-fluorophenoxy substructure.

Summary of Key ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Comments |

| 205/207 | 187/189 | H₂O (18 Da) | Common loss from protonated alcohols. Often the most abundant fragment. |

| 205/207 | 169 | HCl (36 Da) | Loss of hydrogen chloride. |

| 205/207 | 113 | C₃H₅ClO (92.5 Da) | Formation of protonated 4-fluorophenol. Highly diagnostic. |

Conclusion and Applications

The mass spectrometric fragmentation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is logical and predictable, governed by the influence of its alcohol, ether, and alkyl chloride functional groups.

-

Under EI conditions, the key diagnostic fragments are the α-cleavage product at m/z 155 and the 4-fluorophenoxy cation at m/z 111 . The presence of chlorine is readily confirmed by the 3:1 isotopic pattern in fragments like the molecular ion (if present) and the ion at m/z 93/95 .

-

Under ESI-MS/MS conditions, the fragmentation of the protonated molecule [M+H]⁺ is dominated by the neutral loss of water to yield the ion at m/z 187/189 and the formation of protonated 4-fluorophenol at m/z 113 .

This detailed understanding serves as a robust foundation for the development of sensitive and specific analytical methods. It enables confident structural confirmation, facilitates the identification of unknown impurities in quality control settings, and provides the necessary framework for metabolism studies in a drug development pipeline.

References

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluoro-2-propanol. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is a related compound, used for general principles of halohydrin chemistry).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the FTIR Analysis of Functional Groups in (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Introduction: Elucidating the Molecular Architecture of a Key Pharmaceutical Intermediate

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral molecule of significant interest in the pharmaceutical industry, serving as a critical intermediate in the synthesis of various β-adrenergic blocking agents.[1][2] The precise arrangement of its functional groups is paramount to its reactivity and the stereochemical outcome of subsequent synthetic steps. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique to confirm the identity and structural integrity of this molecule by probing the vibrational modes of its constituent functional groups.[3][4]

This in-depth technical guide provides a comprehensive exploration of the FTIR analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. We will dissect the expected infrared spectrum, correlating specific absorption bands to the molecule's key functional groups. Furthermore, this guide will present a robust, field-proven protocol for obtaining a high-quality FTIR spectrum, ensuring both accuracy and reproducibility in your analytical workflow.

Molecular Structure and Key Functional Groups

To effectively interpret the FTIR spectrum, a clear understanding of the molecule's structure and its constituent functional groups is essential. The diagram below illustrates the structure of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, highlighting the primary functional groups that will be the focus of our analysis.

Caption: Molecular structure highlighting key functional groups.

Deciphering the Infrared Spectrum: A Functional Group Analysis

The infrared spectrum of an organic molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its covalent bonds.[5] For a molecule as complex as (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, the spectrum will exhibit a multitude of absorption bands. Our analysis will focus on the characteristic absorptions of the most prominent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretching | 3550 - 3200 | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding.[6][7] |

| C-O Stretching (Secondary Alcohol) | 1150 - 1085 | Strong | The position of this band can help distinguish between primary, secondary, and tertiary alcohols.[8][9] | |

| Aromatic Ether (Ar-O-C) | Asymmetric C-O-C Stretching | 1275 - 1200 | Strong | Characteristic of aryl alkyl ethers.[10][11] |

| Symmetric C-O-C Stretching | 1050 - 1020 | Medium | Often appears as a distinct peak in the fingerprint region.[12][13] | |

| Aromatic Ring (C=C) | C=C Stretching | 1610 - 1585 & 1510 - 1450 | Medium to Weak | The presence of two bands is typical for aromatic compounds.[14] |

| C-H "Out-of-Plane" Bending (oop) | 900 - 675 | Strong | The specific pattern can indicate the substitution pattern on the aromatic ring. | |

| Alkyl Groups (C-H) | C-H Stretching | 3000 - 2850 | Medium to Strong | These absorptions are characteristic of sp³ hybridized C-H bonds.[15] |

| C-H Bending | 1470 - 1350 | Medium | Includes scissoring and rocking vibrations.[14] | |

| Chloroalkane (C-Cl) | C-Cl Stretching | 850 - 550 | Medium to Strong | The position can be influenced by the conformation of the molecule and the presence of neighboring functional groups.[16][17] |

| Aryl Fluoride (Ar-F) | C-F Stretching | 1250 - 1100 | Strong | This band can sometimes overlap with other absorptions, particularly the C-O stretching of the ether and alcohol. |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FTIR spectrum of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, which is typically a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and excellent reproducibility.[18]

Caption: Recommended workflow for FTIR analysis.

Step-by-Step Methodology:

-

Instrument Preparation and Background Collection:

-

Ensure the FTIR spectrometer is properly purged with dry, CO₂-free air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This is a critical self-validating step that accounts for the instrumental and environmental background, ensuring that the final spectrum is solely that of the sample.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the solid (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol sample directly onto the center of the ATR crystal.[19][20]

-

The causality behind this direct application is the principle of ATR, where the IR beam interacts with the sample at the surface of the crystal, eliminating the need for sample dilution or pellet pressing.[21]

-

-

Spectrum Acquisition:

-

Lower the ATR press arm to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong and well-defined spectrum.

-

Collect the sample spectrum. A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The raw data should be processed using the spectrometer's software. An ATR correction should be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Analyze the resulting spectrum by identifying the key absorption bands as detailed in the table above. Compare the obtained spectrum with a reference spectrum if available for final confirmation.

-

Trustworthiness and Self-Validation in the Protocol

The integrity of the analytical data is paramount. This protocol incorporates several self-validating mechanisms:

-

Background Collection: Regularly acquiring a new background spectrum before running a sample ensures that any changes in the instrument or environment are accounted for.

-

Consistent Pressure Application: Using a torque-limiting pressure applicator on the ATR accessory ensures reproducible contact between the sample and the crystal, leading to consistent peak intensities between measurements.

-

Use of Reference Materials: Periodically running a well-characterized standard, such as a polystyrene film, verifies the instrument's performance and wavenumber accuracy.

Conclusion: A Powerful Tool for Structural Verification

FTIR spectroscopy stands as an indispensable tool for researchers, scientists, and drug development professionals for the rapid and reliable characterization of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. By understanding the correlation between the molecular structure and the infrared absorption bands, one can confidently verify the presence of key functional groups and thus confirm the identity and purity of this vital pharmaceutical intermediate. The protocol described herein provides a robust and trustworthy framework for obtaining high-quality, reproducible FTIR data, forming a solid foundation for further research and development activities.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

William Paterson University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of California, Los Angeles Chemistry Department. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). A Relationship between Conformation and Infrared Absorption in 1,2-Halohydrins. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Oreate AI Blog. (2026). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two). Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ChemRxiv. (n.d.). Fully Automated Reaction Operation Driven by Accurate Inline FTIR Analysis based on Linear-Combination Strategy. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

MDPI. (n.d.). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Penn State MRI. (2021, December 16). Introduction to Fourier Transform Infrared Spectroscopy (FTIR) [Video]. YouTube. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

Dr. Anil Palve Academy. (2013, November 2). Types of Molecular Vibrations in IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two) - Oreate AI Blog [oreateai.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR spectrum: Ethers [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. edinst.com [edinst.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Application of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol as a Premier Chiral Synthon in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity and safety profile. Chiral synthons, or building blocks, are the cornerstone of asymmetric synthesis, enabling the efficient construction of complex chiral molecules. This guide provides an in-depth technical exploration of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol , a versatile and highly valuable chiral synthon. We will delve into its enantioselective synthesis, elucidate its critical role in the preparation of key pharmaceutical agents such as (R)-Atomoxetine and β-adrenergic blockers, and provide detailed, field-proven experimental protocols. This document is designed to serve as a practical resource for scientists engaged in drug discovery and process development, offering insights into the causality behind experimental choices and ensuring a foundation of scientific integrity.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This biological chirality dictates that the interaction between a drug and its target is often stereospecific, meaning that one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable or toxic effects. Consequently, the development of single-enantiomer drugs has become a primary focus in the pharmaceutical industry.

Chiral building blocks like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds. Their use allows for the direct incorporation of a defined stereocenter into a target molecule, circumventing the need for challenging chiral separations of the final product and ensuring a more efficient and cost-effective synthetic route. This guide will focus on the synthesis and application of this specific C3 chiral synthon, highlighting its utility in constructing key pharmacophores.

Enantioselective Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

The cornerstone of utilizing a chiral synthon is its own efficient and highly enantioselective synthesis. For (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, a robust and widely adopted strategy involves the hydrolytic kinetic resolution (HKR) of a racemic epoxide precursor, followed by regioselective ring-opening.

Synthesis of the Racemic Epoxide Precursor

The synthesis begins with the preparation of the racemic epoxide, 2-((4-fluorophenoxy)methyl)oxirane. This is typically achieved through the Williamson ether synthesis, where 4-fluorophenol is reacted with epichlorohydrin in the presence of a base.

Causality of Experimental Choices:

-

Base: A moderately strong base like sodium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This facilitates the subsequent nucleophilic attack on epichlorohydrin.

-

Solvent: A polar aprotic solvent is often employed to solvate the cation of the base, thereby increasing the reactivity of the phenoxide nucleophile.

-

Temperature: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst

The key to obtaining the desired (R)-enantiomer is the hydrolytic kinetic resolution of the racemic epoxide. This highly efficient method, developed by Eric Jacobsen, utilizes a chiral (salen)Co(III) complex as the catalyst.[1] The catalyst selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of the (R)-chlorohydrin, the (R,R)-Jacobsen's catalyst is used to resolve the racemic epoxide, which selectively hydrolyzes the (S)-epoxide, leaving the desired (R)-2-((4-fluorophenoxy)methyl)oxirane in high enantiomeric excess.

Mechanism of Jacobsen's HKR: The mechanism involves a cooperative bimetallic pathway where two molecules of the (salen)Co(III) complex work in concert.[2] One cobalt center activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. The other cobalt complex delivers the nucleophile (water) to the less sterically hindered carbon of the epoxide in a backside attack. The chirality of the salen ligand dictates which enantiomer of the epoxide fits more favorably into the catalytic pocket, leading to a significant rate difference in the hydrolysis of the two enantiomers.

Caption: Jacobsen's Hydrolytic Kinetic Resolution.

Regioselective Ring-Opening to the Chlorohydrin

The final step is the regioselective ring-opening of the enantioenriched (R)-2-((4-fluorophenoxy)methyl)oxirane with a chloride source, typically hydrochloric acid. The reaction proceeds via an SN2 mechanism.

Mechanism of Epoxide Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The chloride ion then acts as a nucleophile and attacks one of the epoxide carbons. In the case of terminal epoxides like this one, the attack occurs at the less substituted carbon atom due to steric hindrance, leading to the formation of the primary chloride and a secondary alcohol.[3][4]

Caption: Acid-catalyzed epoxide ring opening.

Experimental Protocol 1: Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Materials:

-

Racemic 2-((4-fluorophenoxy)methyl)oxirane

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)

-

Acetic Acid (glacial)

-

Water (deionized)

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

Part A: Hydrolytic Kinetic Resolution

-

To a round-bottom flask, add racemic 2-((4-fluorophenoxy)methyl)oxirane (1.0 eq).

-

Dissolve the epoxide in THF (approx. 0.5 M solution).

-

Add (R,R)-Jacobsen's catalyst (0.005 eq).

-

Stir the mixture open to the air for 10 minutes, during which the color should change from orange to dark brown, indicating the oxidation of Co(II) to the active Co(III) species.

-

Cool the reaction mixture to 0 °C.

-

Add water (0.55 eq) dropwise over 10 minutes.

-

Allow the reaction to stir at room temperature, monitoring the conversion by chiral HPLC or GC. The reaction is typically complete within 12-18 hours, reaching approximately 55% conversion.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove the diol byproduct.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-((4-fluorophenoxy)methyl)oxirane.

Part B: Ring-Opening to Chlorohydrin

-

Dissolve the crude (R)-epoxide in diethyl ether.

-

Cool the solution to 0 °C.

-

Add concentrated hydrochloric acid (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol as a pure compound.

Expected Results: This procedure typically yields the (R)-chlorohydrin with an enantiomeric excess (e.e.) of >98%. The overall yield from the racemic epoxide is generally in the range of 35-42% (theoretical maximum is 50%).

| Parameter | Typical Value |

| Enantiomeric Excess (e.e.) | >98% |

| Overall Yield | 35-42% |

| Reaction Time (HKR) | 12-18 hours |

| Reaction Time (Ring-Opening) | 2-4 hours |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.95 (m, 2H, Ar-H), 6.90-6.85 (m, 2H, Ar-H), 4.20-4.15 (m, 1H, CH-OH), 4.10 (dd, J = 9.6, 4.0 Hz, 1H, O-CH₂), 4.05 (dd, J = 9.6, 5.6 Hz, 1H, O-CH₂), 3.80 (dd, J = 11.2, 4.8 Hz, 1H, Cl-CH₂), 3.75 (dd, J = 11.2, 6.0 Hz, 1H, Cl-CH₂), 2.50 (d, J = 4.8 Hz, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.0 (d, J=238 Hz), 154.5, 116.0 (d, J=23 Hz), 115.8 (d, J=8 Hz), 70.5, 69.8, 46.0.

Application in the Synthesis of (R)-Atomoxetine

(R)-Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD).[5] The (R)-enantiomer is significantly more active than the (S)-enantiomer. The synthesis of (R)-Atomoxetine can be efficiently achieved using a chiral chlorohydrin synthon. While many reported syntheses start from phenylpropanone derivatives, a convergent approach utilizing a pre-formed chiral C3 synthon is highly advantageous. The following protocol is adapted from established methodologies for analogous compounds.[6]

The key transformation is the nucleophilic substitution of the chloride in a synthon like (R)-(+)-1-Chloro-3-(o-tolyloxy)-2-propanol by methylamine. This reaction proceeds in two main steps: in-situ formation of an epoxide, followed by nucleophilic ring-opening by the amine.

Caption: Synthetic pathway to (R)-Atomoxetine.

Experimental Protocol 2: Synthesis of (R)-Atomoxetine (Adapted from Analogous Precursors)

Materials:

-

(R)-(+)-1-Chloro-3-(o-tolyloxy)-2-propanol (or the target synthon)

-

Methylamine (40% solution in water)

-

Ethanol